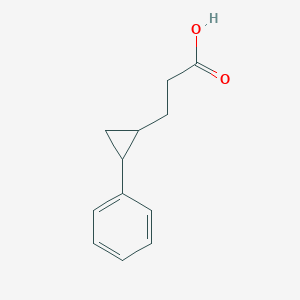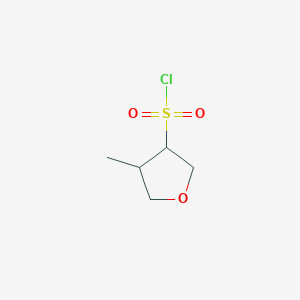
4-Methyloxolane-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyloxolane-3-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₃S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a 4-methyloxolane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-Methyloxolane-3-sulfonyl chloride can be synthesized through the reaction of 4-methyloxolane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{4-Methyloxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Methyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinates: Formed from reduction reactions.
科学的研究の応用
4-Methyloxolane-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations to form sulfonamide, sulfonic acid, and sulfinate derivatives.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the oxolane ring.
Ethanesulfonyl Chloride: Similar but has an ethane backbone instead of an oxolane ring.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an oxolane ring.
Uniqueness
4-Methyloxolane-3-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to other sulfonyl chlorides. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications.
特性
分子式 |
C5H9ClO3S |
|---|---|
分子量 |
184.64 g/mol |
IUPAC名 |
4-methyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-4-2-9-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3 |
InChIキー |
YXLMIIAZVMBKAA-UHFFFAOYSA-N |
正規SMILES |
CC1COCC1S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


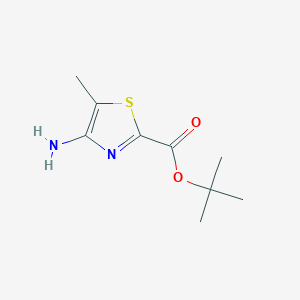
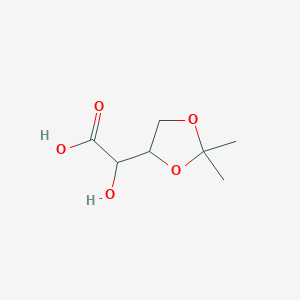
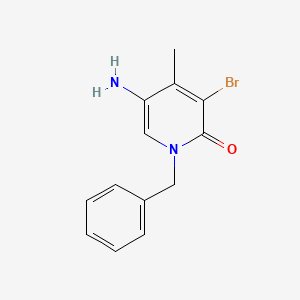
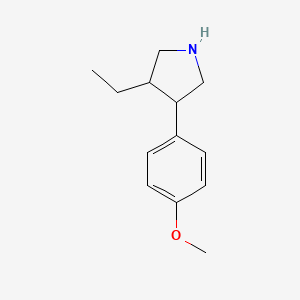
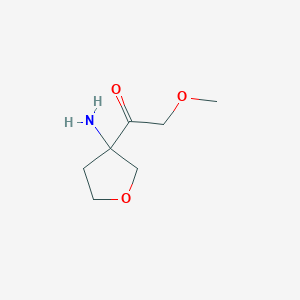
![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
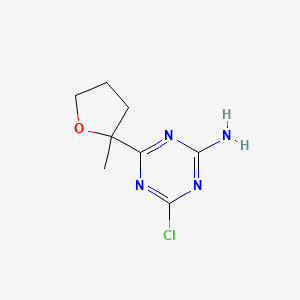
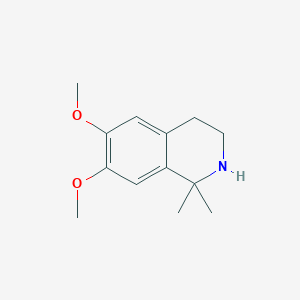
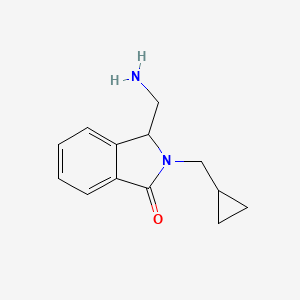
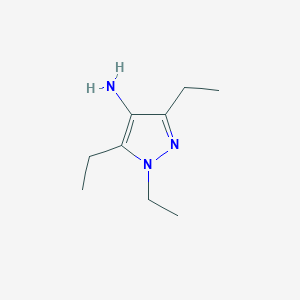
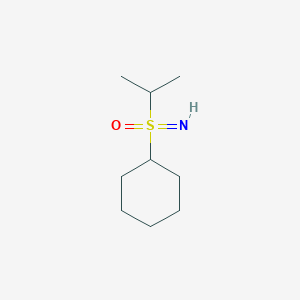
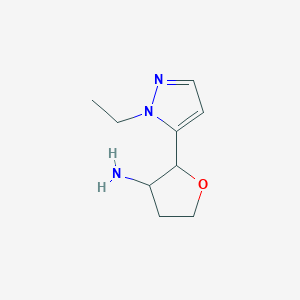
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
